molecular formula C10H11F2NO3 B13523353 Methyl 3-amino-4-(2,2-difluoroethoxy)benzoate

Methyl 3-amino-4-(2,2-difluoroethoxy)benzoate

Cat. No.: B13523353
M. Wt: 231.20 g/mol
InChI Key: MQVRTNVODZLJEJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(2,2-difluoroethoxy)benzoate is an organic compound with the molecular formula C10H11F2NO3 It is a derivative of benzoic acid, featuring an amino group and a difluoroethoxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(2,2-difluoroethoxy)benzoate typically involves the esterification of 3-amino-4-(2,2-difluoroethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(2,2-difluoroethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Methyl 3-amino-4-(2,2-difluoroethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(2,2-difluoroethoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the difluoroethoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biochemical pathways and elicit specific biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate
  • Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate

Uniqueness

Methyl 3-amino-4-(2,2-difluoroethoxy)benzoate is unique due to the specific positioning of the amino and difluoroethoxy groups on the aromatic ring. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H11F2NO3

Molecular Weight

231.20 g/mol

IUPAC Name

methyl 3-amino-4-(2,2-difluoroethoxy)benzoate

InChI

InChI=1S/C10H11F2NO3/c1-15-10(14)6-2-3-8(7(13)4-6)16-5-9(11)12/h2-4,9H,5,13H2,1H3

InChI Key

MQVRTNVODZLJEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC(F)F)N

Origin of Product

United States

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